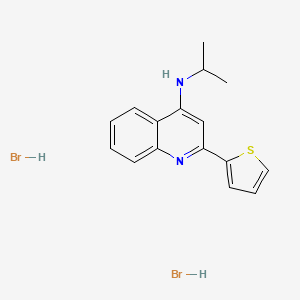
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide typically involves the reaction of 2-(2-thienyl)quinoline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The dihydrobromide salt is then obtained by treating the amine with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Isopropyl-2-(2-thienyl)-4-quinolinecarboxamide
- N-Isopropyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Uniqueness
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
853344-44-2 |
|---|---|
Molekularformel |
C16H18Br2N2S |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C16H16N2S.2BrH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H |
InChI-Schlüssel |
HJRZOJKREXSVSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzoyl-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11947112.png)

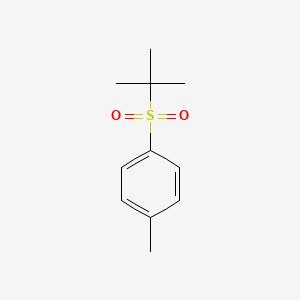
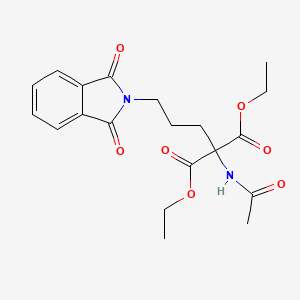
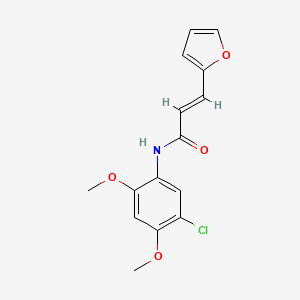
![2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid](/img/structure/B11947140.png)
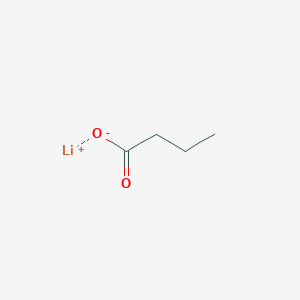

![5-Methyl-1-oxooctahydropyrrolo[1,2-A]pyrazin-5-ium iodide](/img/structure/B11947163.png)
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11947165.png)
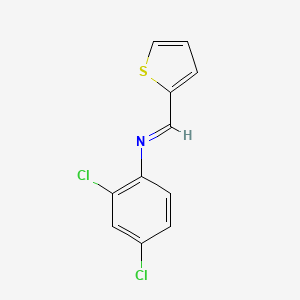
![Phenyl[2-(phenylsulfonyl)phenyl]methanone](/img/structure/B11947169.png)


